

Physical and chemical properties of 2-benzylmorpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-Benzylmorpholine

Cat. No.: B3043887

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Benzylmorpholine

Introduction

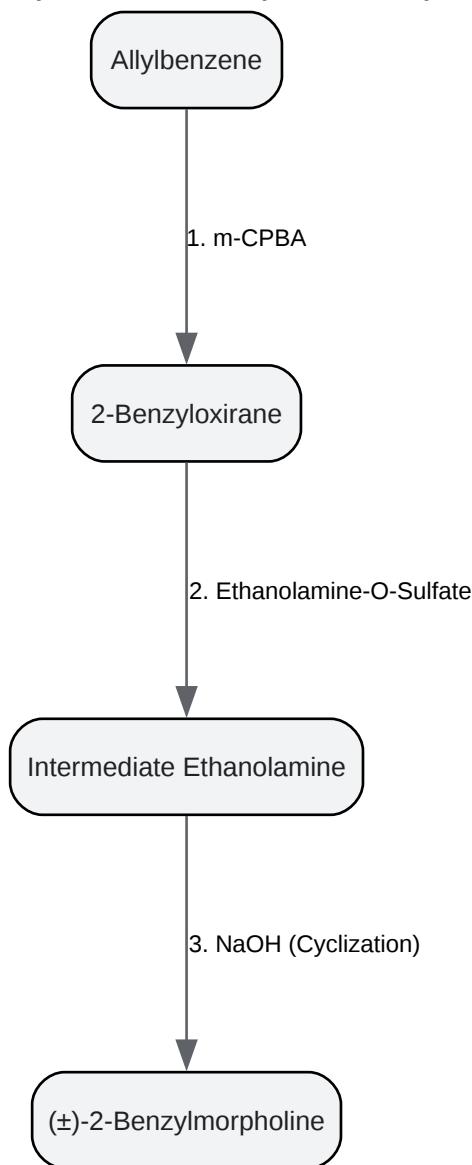
2-Benzylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmacology. As a structural isomer of the well-known stimulant and anorectic agent phenmetrazine, it has been a focal point for the development of novel therapeutics, particularly in the area of appetite suppression.^[1] Unlike phenmetrazine, 2-benzylmorpholine has been investigated for its potential to induce satiety without the associated stimulant side effects, a highly desirable profile for weight management therapies.^[2] Its core structure, featuring a morpholine ring attached to a benzyl group, provides a versatile scaffold for chemical modification, making it a valuable building block for drug discovery programs targeting the central nervous system. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, analytical characterization, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical properties of 2-benzylmorpholine are crucial for its handling, formulation, and understanding its behavior in biological systems. While specific experimental data for some properties like melting and boiling points are not extensively published, we can infer characteristics from its structure and data from closely related compounds.

Property	Value / Description	Source(s)
IUPAC Name	2-benzylmorpholine	[3]
Molecular Formula	C ₁₁ H ₁₅ NO	[3]
Molecular Weight	177.24 g/mol	[3]
CAS Number	131887-48-4 (racemate); 87955-28-0	[3][4]
Appearance	Reported as a solid or a colorless to yellow liquid.	[5]
Boiling Point	Estimated: ~160-170 °C. The related isomer, 3- benzylmorpholine, has a boiling point of 162-164 °C.[6]	N/A
Melting Point	The parent compound, morpholine, has a melting point of -5 to -7 °C.[7] As a solid, the melting point of 2- benzylmorpholine would be higher.	N/A
Solubility	Expected to be soluble in organic solvents like ethanol, ether, and benzene, similar to 3-benzylmorpholine.[6]	N/A
pKa	Estimated: ~8.3-8.5. The pKa of the parent morpholine is 8.33.[7] The benzyl group is not expected to significantly alter the basicity of the nitrogen atom.	N/A
XLogP3-AA	1.4	[3]

Synthesis and Chiral Resolution


The synthesis of 2-benzylmorpholine has been reported from allylbenzene, a readily available starting material. The process involves a multi-step sequence that constructs the morpholine ring.^[1] Given the chiral center at the 2-position, resolution of the racemic mixture is critical, as the pharmacological activity has been shown to reside primarily in the (+)-enantiomer.^[1]

Synthetic Pathway from Allylbenzene

The synthesis proceeds through three key transformations:

- Epoxidation: Allylbenzene is first converted to 2-benzyloxirane. This is typically achieved using a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA).
- Ring-Opening: The epoxide is then opened by reaction with ethanolamine-O-sulfate. This step introduces the nitrogen and oxygen atoms required for the morpholine ring.
- Cyclization: The final ring closure is effected by treatment with a base, such as sodium hydroxide, to yield racemic 2-benzylmorpholine.

Figure 1: Synthetic Pathway to 2-Benzylmorpholine

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from allylbenzene to 2-benzylmorpholine.

Representative Synthetic Protocol

The following protocol is a representative example based on the published transformation.[\[1\]](#)

- Step 1: Epoxidation of Allylbenzene.

- To a stirred solution of allylbenzene (1.0 eq) and a buffer such as sodium bicarbonate in a suitable solvent (e.g., dichloromethane), add m-chloroperbenzoic acid (m-CPBA, ~1.1 eq) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
- Work up the reaction by washing with aqueous sodium sulfite and sodium bicarbonate solutions. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-benzyloxirane.

- Step 2: Ring-Opening and Cyclization.
 - React the crude 2-benzyloxirane (1.0 eq) with ethanolamine-O-sulfate (~1.2 eq) in a suitable solvent system.
 - Upon completion of the ring-opening, add a strong base such as sodium hydroxide to induce cyclization.
 - Heat the reaction mixture as necessary to drive the cyclization to completion.
 - After cooling, perform an aqueous workup and extract the product into an organic solvent.
 - Purify the crude product by column chromatography or distillation to obtain racemic 2-benzylmorpholine.

Chiral Resolution

The separation of the enantiomers is crucial for pharmacological studies. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.[\[1\]](#)

- Method: React the racemic 2-benzylmorpholine with a chiral acid, such as (+)- or (-)-dibenzoyltartaric acid, in a suitable solvent (e.g., ethanol).
- Separation: The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized from the solution.

- Liberation: The separated diastereomeric salt is then treated with a base (e.g., NaOH) to liberate the free, enantiomerically pure 2-benzylmorpholine.

Chemical Reactivity and Derivatization

The chemical reactivity of 2-benzylmorpholine is dominated by the secondary amine within the morpholine ring. This nitrogen is nucleophilic and can readily undergo a variety of chemical transformations, making it a versatile scaffold for creating libraries of derivatives.

N-Alkylation

The secondary amine can be alkylated to form tertiary amines. The choice of alkylating agent, base, and solvent is critical for achieving good yields.

- Representative Protocol for N-Alkylation:
 - Dissolve 2-benzylmorpholine (1.0 eq) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
 - Add a non-nucleophilic base, such as potassium carbonate (K_2CO_3) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
 - Add the alkylating agent (e.g., an alkyl halide like benzyl bromide or methyl iodide) (1.1 eq) to the mixture.
 - Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC or LC-MS.
 - Upon completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.
 - Purify the residue by column chromatography to yield the N-alkylated product.^[8]

N-Acylation

Reaction with acylating agents such as acyl chlorides or anhydrides provides the corresponding amides. These reactions are typically rapid and high-yielding.

- Representative Protocol for N-Acylation:

- Dissolve 2-benzylmorpholine (1.0 eq) in a solvent like dichloromethane or THF, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) to act as an acid scavenger.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.05 eq).
- Allow the reaction to warm to room temperature and stir until complete.
- Perform an aqueous workup, washing with dilute acid, water, and brine.
- Dry the organic layer and concentrate to yield the N-acylated product, which can be further purified by crystallization or chromatography.

Analytical and Spectroscopic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of 2-benzylmorpholine.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the structure.[9][10]

Predicted ¹ H NMR Data (in CDCl ₃)	
Chemical Shift (δ, ppm)	Assignment & Multiplicity
~7.20 - 7.40	Aromatic protons (5H, multiplet)
~3.80 - 4.00	-O-CH ₂ - protons (morpholine ring, multiplet)
~2.60 - 3.10	-N-CH ₂ - and -CH- protons (morpholine ring, multiplet) and Benzyl -CH ₂ - protons (doublet of doublets)
~1.80 - 2.00	-NH- proton (broad singlet)

Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~138 - 140	Aromatic quaternary carbon
~126 - 130	Aromatic CH carbons
~70 - 72	-O-CH ₂ - carbons
~55 - 58	-CH- carbon (at position 2)
~46 - 48	-N-CH ₂ - carbon
~40 - 42	Benzyl -CH ₂ - carbon

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

Predicted IR Absorption Data

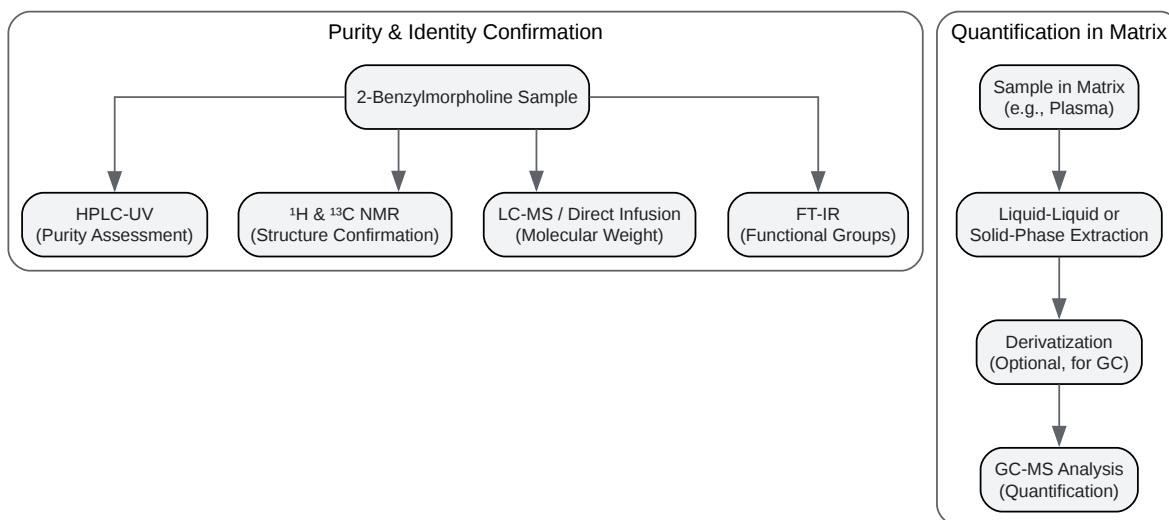
Wavenumber (cm^{-1})	Vibrational Mode
~3300 - 3400	N-H stretch (secondary amine)
~3030	Aromatic C-H stretch
~2850 - 2960	Aliphatic C-H stretch
~1600, ~1495	Aromatic C=C bending
~1115	C-O-C stretch (ether)
~700, ~750	Aromatic C-H out-of-plane bend (monosubstituted)

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern.

- Expected Molecular Ion ($[\text{M}+\text{H}]^+$): m/z 178.12[11]
- Common Fragments: Loss of the benzyl group (m/z 91) and fragmentation of the morpholine ring.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its polarity, 2-benzylmorpholine may benefit from derivatization prior to GC-MS analysis to improve peak shape and volatility. [12][13]


- Representative GC-MS Protocol (Derivatized):
 - Derivatization: React the sample with an acylating agent (e.g., trifluoroacetic anhydride) to cap the secondary amine.
 - Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 μ m).[14]
 - Carrier Gas: Helium at a constant flow of ~1-2 mL/min.[13]
 - Injector: Set to 250 °C with a split injection.[13]
 - Oven Program: Start at a low temperature (e.g., 100-120 °C), hold, then ramp at 10-20 °C/min to a final temperature of ~300 °C.[13][15]
 - MS Detector: Use Electron Impact (EI) ionization at 70 eV, scanning a mass range of m/z 40-500.[14]

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for purity analysis.

- Representative HPLC Protocol:
 - Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and water, both containing an additive like 0.1% formic acid or phosphoric acid to ensure good peak shape for the basic analyte.[16]
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a wavelength where the benzene ring absorbs (e.g., 254 nm).

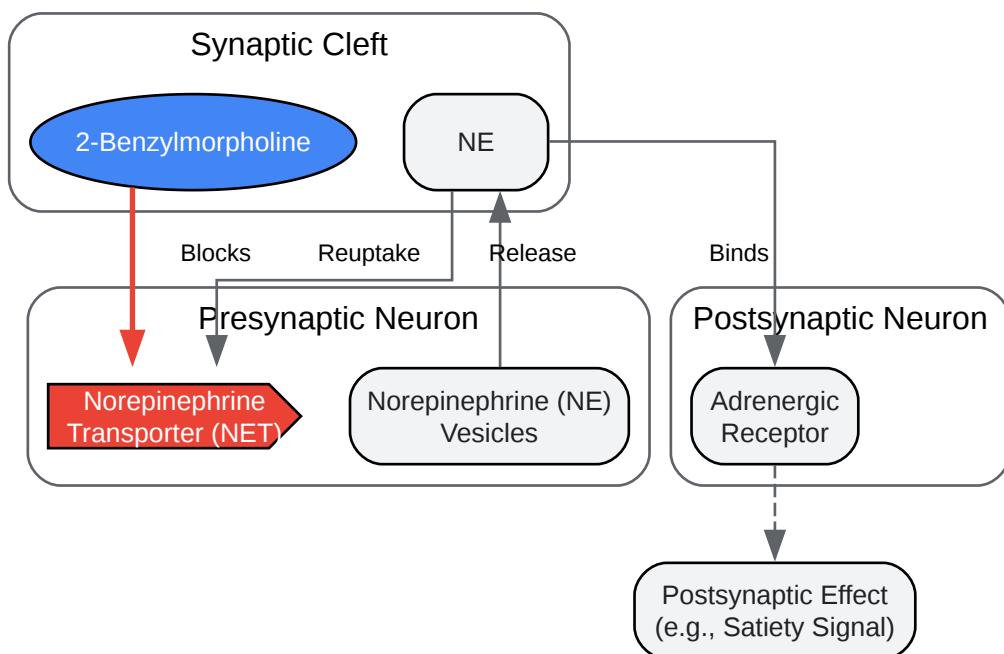
- Injection Volume: 10 μL .

Figure 2: Analytical Workflow for 2-Benzylmorpholine

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for 2-benzylmorpholine.

Applications in Drug Development


Appetite Suppression

The primary therapeutic interest in 2-benzylmorpholine is its activity as an appetite suppressant. Studies have shown that the racemate can effectively reduce food intake.^[1] The proposed mechanism is through a sympathomimetic action, where it mimics or promotes the release of norepinephrine in the hypothalamus, a key brain region controlling feeding behavior.^{[2][17]} This increase in noradrenergic signaling leads to a feeling of satiety and reduced hunger. A significant finding is that this anorectic effect appears to be separated from the central nervous system stimulation that is characteristic of related compounds like phenmetrazine.^[1]

Norepinephrine Transporter (NET) Ligand

The sympathomimetic effects of 2-benzylmorpholine are consistent with its role as a ligand for the norepinephrine transporter (NET). NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons, thereby terminating its signal.^[18] Inhibitors of NET, such as reboxetine (which also contains a 2-substituted morpholine moiety), increase the concentration and duration of norepinephrine in the synapse. This enhanced noradrenergic activity is the basis for their use as antidepressants and for treating conditions like ADHD.^{[18][19]} 2-Benzylmorpholine and its derivatives are therefore valuable probes for studying NET function and as lead compounds for developing novel NET inhibitors.^[18]

Figure 3: Proposed Mechanism of Action via NET Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of NET by 2-benzylmorpholine increases synaptic norepinephrine.

Safety and Handling

2-Benzylmorpholine is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Information

Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:[3]

Storage and Handling: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Use in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Benzylmorpholine is a pharmacologically important molecule with a well-established role as an appetite suppressant and significant potential as a scaffold for norepinephrine transporter inhibitors. Its synthesis from common starting materials and the nucleophilic nature of its secondary amine allow for extensive derivatization, facilitating structure-activity relationship (SAR) studies. While some specific physical data points require further experimental determination, its chemical behavior and analytical profiles are well-understood based on the principles of morpholine chemistry. This guide provides a solid technical foundation for

scientists engaged in the research and development of 2-benzylmorpholine and its analogs for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Benzylmorpholine - CAS:87955-28-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. (R)-2-Benzylmorpholine 95% | CAS: 131887-51-9 | AChemBlock [try.achemblock.com]
- 6. chembk.com [chembk.com]
- 7. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ¹H and ¹³C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PubChemLite - 2-benzylmorpholine (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 12. benchchem.com [benchchem.com]
- 13. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. scholars.direct [scholars.direct]

- 16. Separation of Benzmorphine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Drug Insight: appetite suppressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (S, S)-2-[α -(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-benzylmorpholine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3043887#physical-and-chemical-properties-of-2-benzylmorpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com